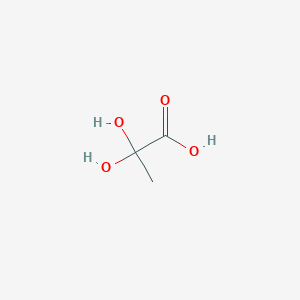
Propanoic acid, 2,2-dihydroxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanoic acid, 2,2-dihydroxy- is a chemical compound with the molecular formula C3H6O3. It is also known as lactic acid or 2-hydroxypropanoic acid. This compound is a colorless, odorless, and hygroscopic liquid that is soluble in water and ethanol. It is widely used in the food, pharmaceutical, and chemical industries.
Applications De Recherche Scientifique
Propanoic acid, 2,2-dihydroxy- has numerous scientific research applications. It is used as a starting material for the synthesis of various chemicals such as propionic anhydride, methyl lactate, and ethyl lactate. It is also used as a pH regulator and preservative in the food industry. In the pharmaceutical industry, it is used as a chiral building block for the synthesis of drugs such as lactic acid bacteria and statins. Additionally, it is used as a biodegradable polymer in the medical industry.
Mécanisme D'action
Propanoic acid, 2,2-dihydroxy- acts as an acid in the body, and its mechanism of action is similar to other organic acids. It is metabolized in the liver and muscles to produce energy. It is also involved in the regulation of pH in the body. It can enhance the absorption of minerals such as calcium, magnesium, and zinc in the gut. Additionally, it can inhibit the growth of harmful bacteria in the gut and promote the growth of beneficial bacteria.
Effets Biochimiques Et Physiologiques
Propanoic acid, 2,2-dihydroxy- has various biochemical and physiological effects on the body. It can improve glucose metabolism and insulin sensitivity, which can be beneficial for people with diabetes. It can also reduce inflammation and oxidative stress in the body. Furthermore, it can improve gut health by promoting the growth of beneficial bacteria and inhibiting the growth of harmful bacteria.
Avantages Et Limitations Des Expériences En Laboratoire
Propanoic acid, 2,2-dihydroxy- has several advantages and limitations for lab experiments. It is a readily available and inexpensive compound that can be easily synthesized. It can be used as a chiral building block for the synthesis of various drugs. However, it has a short half-life in the body, which can limit its use in some experiments. Additionally, it can be difficult to control the concentration of propanoic acid, 2,2-dihydroxy- in some experiments, which can affect the results.
Orientations Futures
There are several future directions for the research of propanoic acid, 2,2-dihydroxy-. One area of research is the development of new synthesis methods that are more efficient and environmentally friendly. Another area of research is the exploration of its potential as a treatment for various diseases such as diabetes, cancer, and Alzheimer's disease. Additionally, there is a need for more research on its effects on gut health and the microbiome. Further research is also needed to explore its potential as a biodegradable polymer in the medical industry.
Conclusion:
Propanoic acid, 2,2-dihydroxy- is a versatile and important chemical compound with numerous scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound can lead to the development of new drugs, treatments, and materials that can benefit society.
Méthodes De Synthèse
Propanoic acid, 2,2-dihydroxy- can be synthesized by the fermentation of carbohydrates or sugars. During this process, bacteria convert glucose or other sugars into lactic acid. The lactic acid is then purified and concentrated to obtain propanoic acid, 2,2-dihydroxy-. Alternatively, it can also be synthesized by the hydrolysis of lactide, which is a cyclic dimer of lactic acid.
Propriétés
Numéro CAS |
1825-45-2 |
|---|---|
Nom du produit |
Propanoic acid, 2,2-dihydroxy- |
Formule moléculaire |
C3H6O4 |
Poids moléculaire |
106.08 g/mol |
Nom IUPAC |
2,2-dihydroxypropanoic acid |
InChI |
InChI=1S/C3H6O4/c1-3(6,7)2(4)5/h6-7H,1H3,(H,4,5) |
Clé InChI |
HPQUMJNDQVOTAZ-UHFFFAOYSA-N |
SMILES |
CC(C(=O)O)(O)O |
SMILES canonique |
CC(C(=O)O)(O)O |
Synonymes |
2,2-dihydroxypropionate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



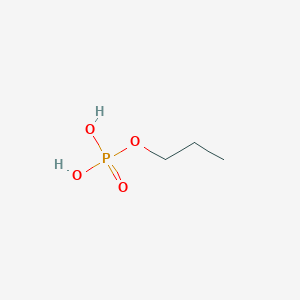
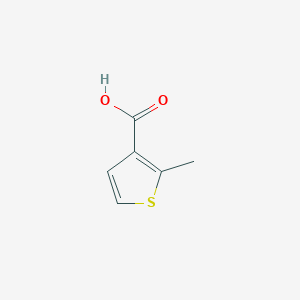
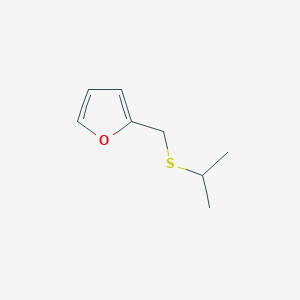
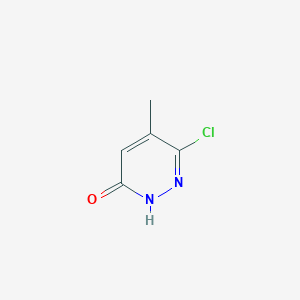
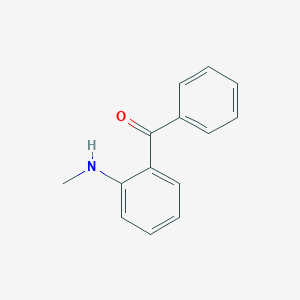
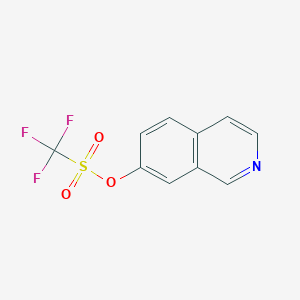



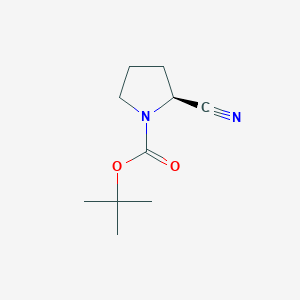
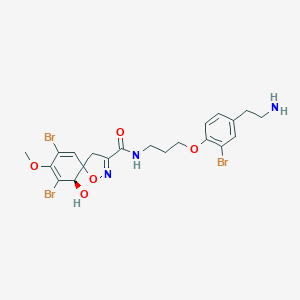
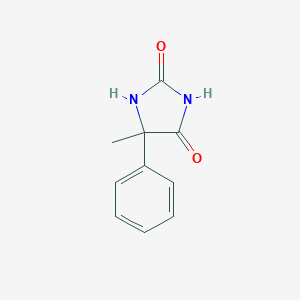
![6-(Trifluoromethyl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B155087.png)
![[N-[(1R,2R)-2-(Amino-kN)-1,2-diphenylethyl]-4-methylbenzenesulfonamidato-kN]chloro [(1,2,3,4,5,6-n)-1,3,5-trimethylbenzene]-ruthenium](/img/structure/B155090.png)